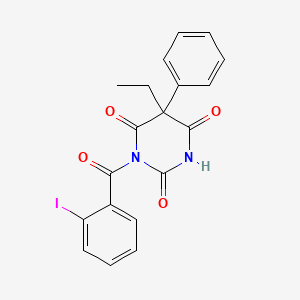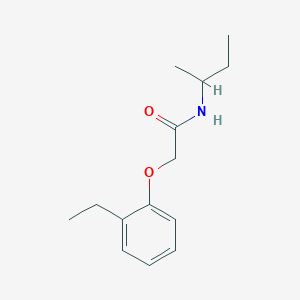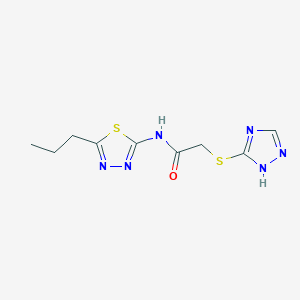
5-ethyl-1-(2-iodobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-1-(2-iodobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound belonging to the class of diazinane derivatives. This compound is characterized by its unique structure, which includes an ethyl group, an iodinated benzoyl group, and a phenyl group attached to a diazinane ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-(2-iodobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione typically involves a multi-step process:
-
Formation of the Diazinane Ring: : The initial step involves the formation of the diazinane ring through the cyclization of appropriate precursors. This can be achieved by reacting ethylamine with a suitable diketone under acidic or basic conditions to form the diazinane ring.
-
Introduction of the Phenyl Group: : The phenyl group can be introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the diazinane ring with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Iodination of the Benzoyl Group: : The iodination of the benzoyl group is typically carried out using iodine and a suitable oxidizing agent such as potassium iodate. This step introduces the iodine atom at the ortho position of the benzoyl group.
-
Final Assembly: : The final step involves the introduction of the ethyl group at the 5-position of the diazinane ring. This can be achieved through an alkylation reaction using ethyl bromide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1-(2-iodobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of carboxylic acid derivatives.
-
Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction typically results in the formation of alcohol derivatives.
-
Substitution: : The iodinated benzoyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides. This reaction results in the formation of substituted benzoyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
5-ethyl-1-(2-iodobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
-
Biology: : The compound is studied for its potential biological activity. It is used in assays to investigate its effects on various biological pathways and targets.
-
Medicine: : Research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique structure may offer advantages in drug design and development.
-
Industry: : The compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and materials engineering.
Mechanism of Action
The mechanism of action of 5-ethyl-1-(2-iodobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-1-(2-chlorobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione: Similar structure but with a chlorine atom instead of iodine.
5-ethyl-1-(2-bromobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione: Similar structure but with a bromine atom instead of iodine.
5-ethyl-1-(2-fluorobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 5-ethyl-1-(2-iodobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione imparts unique chemical and physical properties compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity, binding affinity, and overall biological activity. This makes this compound a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-ethyl-1-(2-iodobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O4/c1-2-19(12-8-4-3-5-9-12)16(24)21-18(26)22(17(19)25)15(23)13-10-6-7-11-14(13)20/h3-11H,2H2,1H3,(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLHKCICVMKQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2I)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-1-(4-bromophenyl)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5043101.png)
![7-butylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5043118.png)
![N-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride](/img/structure/B5043120.png)
![1-[4-(2-chloro-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5043121.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B5043124.png)
![N-[(OXOLAN-2-YL)METHYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE](/img/structure/B5043133.png)

![N-(3-phenylpropyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B5043139.png)

![(Z)-N,N'-DIETHYL-1-{[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE](/img/structure/B5043149.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepane](/img/structure/B5043155.png)
![3-(3,4-dimethoxyphenyl)-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5043163.png)
METHANONE](/img/structure/B5043202.png)
![3-[[Amino-(diaminomethylideneamino)methylidene]amino]benzoic acid;hydrochloride](/img/structure/B5043207.png)
